molecular formula C218H362N72O68 B1628477 Dumorelin CAS No. 105953-59-1

Dumorelin

Cat. No.: B1628477
CAS No.: 105953-59-1
M. Wt: 5080 g/mol
InChI Key: IVGWQGJDNNGQTP-FWWAFOOOSA-N
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Description

Dumorelin is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a large molecule that has not yet been approved for any specific medical or industrial use but continues to be a subject of research.

Preparation Methods

The synthesis of Dumorelin involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:

Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Dumorelin undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Mechanism of Action

The mechanism by which Dumorelin exerts its effects involves binding to specific molecular targets and modulating biochemical pathways. While the exact targets and pathways are still under investigation, it is believed to interact with receptors and enzymes involved in critical cellular functions .

Comparison with Similar Compounds

Dumorelin can be compared to other similar compounds, such as:

What sets this compound apart is its unique structure and potential for diverse applications across multiple fields. Unlike its counterparts, this compound’s versatility and ongoing research make it a compound of significant interest.

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C218H362N72O68/c1-25-108(17)169(288-176(322)114(23)254-195(341)147(91-165(312)313)271-175(321)111(20)252-177(323)121(221)86-117-50-54-119(296)55-51-117)210(356)281-144(87-116-40-28-27-29-41-116)203(349)290-171(115(24)295)212(358)282-146(90-159(228)304)202(348)286-152(100-294)207(353)276-143(88-118-52-56-120(297)57-53-118)200(346)264-128(48-38-78-245-217(237)238)184(330)263-124(43-31-33-73-220)194(340)287-168(107(15)16)209(355)279-138(81-102(5)6)180(326)249-95-162(307)256-131(59-66-154(223)299)188(334)274-141(84-105(11)12)198(344)284-149(97-291)205(351)255-113(22)174(320)259-126(46-36-76-243-215(233)234)183(329)262-123(42-30-32-72-219)186(332)273-140(83-104(9)10)197(343)275-139(82-103(7)8)196(342)269-135(62-69-157(226)302)193(339)278-148(92-166(314)315)204(350)289-170(109(18)26-2)211(357)280-142(85-106(13)14)199(345)285-150(98-292)206(352)265-129(49-39-79-246-218(239)240)185(331)267-133(60-67-155(224)300)190(336)266-130(58-65-153(222)298)179(325)248-94-161(306)257-132(63-70-163(308)309)189(335)283-151(99-293)208(354)277-145(89-158(227)303)201(347)270-134(61-68-156(225)301)191(337)268-136(64-71-164(310)311)192(338)261-122(44-34-74-241-213(229)230)178(324)247-93-160(305)251-110(19)172(318)258-125(45-35-75-242-214(231)232)182(328)253-112(21)173(319)260-127(47-37-77-244-216(235)236)187(333)272-137(80-101(3)4)181(327)250-96-167(316)317/h27-29,40-41,50-57,101-115,121-152,168-171,291-297H,25-26,30-39,42-49,58-100,219-221H2,1-24H3,(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,302)(H2,227,303)(H2,228,304)(H,247,324)(H,248,325)(H,249,326)(H,250,327)(H,251,305)(H,252,323)(H,253,328)(H,254,341)(H,255,351)(H,256,307)(H,257,306)(H,258,318)(H,259,320)(H,260,319)(H,261,338)(H,262,329)(H,263,330)(H,264,346)(H,265,352)(H,266,336)(H,267,331)(H,268,337)(H,269,342)(H,270,347)(H,271,321)(H,272,333)(H,273,332)(H,274,334)(H,275,343)(H,276,353)(H,277,354)(H,278,339)(H,279,355)(H,280,357)(H,281,356)(H,282,358)(H,283,335)(H,284,344)(H,285,345)(H,286,348)(H,287,340)(H,288,322)(H,289,350)(H,290,349)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H4,229,230,241)(H4,231,232,242)(H4,233,234,243)(H4,235,236,244)(H4,237,238,245)(H4,239,240,246)/t108-,109-,110-,111-,112-,113-,114-,115+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,168-,169-,170-,171-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGWQGJDNNGQTP-FWWAFOOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C218H362N72O68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147439
Record name Dumorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5080 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105953-59-1
Record name Dumorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105953591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dumorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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